Antihyperglycemic Temporal Profile in Diabetic Mice
In alloxan-induced diabetic mice (alloxan monohydrate 70 mg/kg i.v.), 29-norcycloart-23-ene-3,25-diol isolated from Pongamia pinnata stem bark was administered orally at a dose of 0.5 mg/kg. The compound produced a statistically significant reduction in blood glucose levels (p<0.01 compared to diabetic control) with quantifiable temporal dynamics: antihyperglycaemic effect onset at 2 hours post-administration, peak effect at 6 hours, and sustained efficacy through 24 hours [1]. In contrast, the non-demethylated analog cycloart-23-ene-3,25-diol, when evaluated under identical alloxan-induced diabetic mouse model conditions, exhibited protective activity against streptozotocin-induced toxicity but lacks reported data on the same temporal glucose-lowering pharmacodynamic endpoints . The 29-nor compound thus provides a defined time-course profile not documented for the parent cycloartane scaffold.
| Evidence Dimension | Blood glucose reduction temporal profile |
|---|---|
| Target Compound Data | 0.5 mg/kg p.o.: onset at 2 h, peak at 6 h, sustained to 24 h (p<0.01 vs. diabetic control) |
| Comparator Or Baseline | Cycloart-23-ene-3,25-diol: protective activity against streptozotocin-induced toxicity reported; temporal glucose-lowering profile not documented |
| Quantified Difference | Target compound provides defined 24-hour temporal pharmacodynamic window; comparator lacks equivalent time-course data |
| Conditions | Alloxan-induced diabetic mice (70 mg/kg i.v. alloxan monohydrate); oral administration; blood glucose measured at 0, 1, 2, 3, 4, 6, 8, and 24 h post-dose |
Why This Matters
The defined 6-hour peak and 24-hour sustained effect enable precise experimental scheduling for mechanism-of-action studies, whereas the non-demethylated analog requires de novo time-course characterization.
- [1] Badole SL, Bodhankar SL. Antihyperglycaemic activity of cycloart-23-ene-3β,25-diol isolated from stem bark of Pongamia pinnata in alloxan-induced diabetic mice. Research Journal of Phytochemistry. 2009;3(1):18-24. View Source
